Acetamide, 2,2',2''-nitrilotris[N-butyl-
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Overview
Description
ACETAMIDE,2,2’,2’-NITRILOTRIS[N-BUTYL-: is a chemical compound known for its unique structure and properties. It is commonly referred to as 2,2’,2’'-nitrilotris(acetamide) and has the molecular formula C6H12N4O3 . This compound is characterized by its high solubility in water and various organic solvents, making it a versatile substance in different scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ACETAMIDE,2,2’,2’-NITRILOTRIS[N-BUTYL- typically involves the reaction of ammonia with acetyl chloride. The process begins by introducing ammonia gas into a solution of acetyl chloride under controlled conditions. This reaction produces an intermediate ammonium salt, which is then treated with either an acid or a base to yield the desired acetamide compound .
Industrial Production Methods: On an industrial scale, the production of ACETAMIDE,2,2’,2’-NITRILOTRIS[N-BUTYL- follows a similar synthetic route but is optimized for large-scale operations. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled to maximize yield and purity. The final product is often purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions: ACETAMIDE,2,2’,2’-NITRILOTRIS[N-BUTYL- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the compound’s structure .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize ACETAMIDE,2,2’,2’-NITRILOTRIS[N-BUTYL- under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound, often resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides, leading to the formation of substituted derivatives.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces amines .
Scientific Research Applications
ACETAMIDE,2,2’,2’-NITRILOTRIS[N-BUTYL- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which ACETAMIDE,2,2’,2’-NITRILOTRIS[N-BUTYL- exerts its effects involves its interaction with molecular targets and pathways. The compound’s hydrophilic nature allows it to form hydrogen bonds with water molecules, facilitating its role in biochemical reactions. Additionally, its structure enables it to act as a catalyst, promoting the formation or breaking of chemical bonds in various reactions .
Comparison with Similar Compounds
- Nitrilotriacetamide
- Triglykolamidsaeure-triamid
- Nitrilotri-essigsaeure-triamid
- 2,2’,2’'-Nitrilotrisacetamide
Comparison: Compared to these similar compounds, ACETAMIDE,2,2’,2’-NITRILOTRIS[N-BUTYL- stands out due to its unique combination of solubility, reactivity, and low toxicity. Its ability to dissolve in both water and organic solvents makes it more versatile in various applications. Additionally, its lower toxicity profile makes it safer for use in biological and medical research .
Properties
CAS No. |
39557-65-8 |
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Molecular Formula |
C18H36N4O3 |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
2-[bis[2-(butylamino)-2-oxoethyl]amino]-N-butylacetamide |
InChI |
InChI=1S/C18H36N4O3/c1-4-7-10-19-16(23)13-22(14-17(24)20-11-8-5-2)15-18(25)21-12-9-6-3/h4-15H2,1-3H3,(H,19,23)(H,20,24)(H,21,25) |
InChI Key |
NYYGHZRYBYCBTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)CN(CC(=O)NCCCC)CC(=O)NCCCC |
Origin of Product |
United States |
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